2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester 2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1187932-58-6
VCID: VC16477556
InChI: InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3
SMILES:
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol

2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester

CAS No.: 1187932-58-6

Cat. No.: VC16477556

Molecular Formula: C23H28N2O2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester - 1187932-58-6

Specification

CAS No. 1187932-58-6
Molecular Formula C23H28N2O2
Molecular Weight 364.5 g/mol
IUPAC Name tert-butyl 2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate
Standard InChI InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3
Standard InChI Key IPWAGLZNWLIINM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound is characterized by the following parameters :

PropertyValue
CAS Number1965309-26-5
Molecular FormulaC<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight364.48 g/mol
Purity≥97% (HPLC)

The structure features a hexahydro-pyrrolo[3,4-c]quinoline core, a benzyl substituent at position 2, and a tert-butyl ester group at position 5 (Figure 1) . The trans-configuration of the benzyl group relative to the quinoline system is critical for its stereochemical stability .

Synthesis and Manufacturing

Key Synthetic Routes

The tert-butyl ester group is typically introduced via acid-catalyzed esterification. A patented method for analogous amino acid tert-butyl esters involves reacting the parent carboxylic acid with isobutylene in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA) or silica-supported sulfuric acid . For example:

  • Reaction Setup:

    • Substrate: 100 g of carboxylic acid precursor.

    • Solvent: Dichloromethane or dioxane.

    • Catalyst: 2 equivalents of silica-impregnated H<sub>2</sub>SO<sub>4</sub>.

    • Conditions: Autoclave, 10–35°C, 4–5 days .

  • Workup:

    • Wash with 10% sodium bicarbonate, water, and brine.

    • Isolate the tert-butyl ester via crystallization or chromatography .

Stereochemical Considerations

The trans-2-benzyl configuration is achieved through selective crystallization or chiral resolution during synthesis . Copper-catalyzed coupling reactions, as demonstrated in pyrroloquinoline core syntheses, may also facilitate stereocontrol .

Applications in Pharmaceutical Research

Intermediate in Drug Development

The compound serves as a critical intermediate in synthesizing neuromodulators and anticancer agents. Its pyrroloquinoline core mimics natural alkaloids like martinelline, which exhibit protease inhibitory activity . Key applications include:

  • Neurological Disorders: Structural analogs are investigated for modulating glutamate receptors, relevant in treating epilepsy and neurodegenerative diseases .

  • Anticancer Prodrugs: Tert-butyl esters enhance membrane permeability of polar drugs, as seen in L-γ-methyleneglutamic acid amides that inhibit glutaminolysis in cancer cells .

Material Science and Agrochemicals

The tert-butyl group improves thermal stability in polymers, while the benzyl moiety contributes to hydrophobic interactions in agrochemical formulations .

Pharmacological and Biochemical Relevance

Preclinical Data

Analogous compounds demonstrate:

ParameterValue (Analog)Source
IC<sub>50</sub> (Cancer Cells)2–10 μM
Metabolic Stabilityt<sub>1/2</sub> = 4 h

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